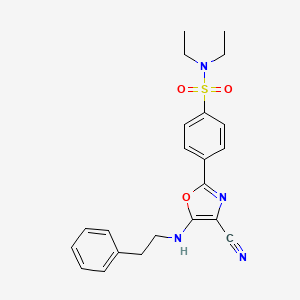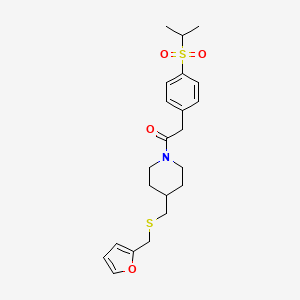![molecular formula C23H26N4O3S B3018901 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-85-4](/img/structure/B3018901.png)
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activities
- Bacterial Dihydrofolate Reductase Inhibition : Certain pyrimidines, similar in structure to the compound , show high inhibition of Escherichia coli dihydrofolate reductase, indicating potential as antibacterial agents. These compounds also exhibit selectivity for bacterial enzymes over human ones, suggesting their use in targeted therapies (Johnson et al., 1989).
- Antimicrobial Agents Synthesis : Novel compounds synthesized using derivatives of visnagenone and khellinone showed promising results as antimicrobial agents, with some showing high cyclooxygenase-2 (COX-2) inhibition, suggesting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antiviral and Antifungal Applications
- Antiviral Activity : Imide derivatives of certain compounds exhibited significant antiviral action against herpes simplex virus type 2 (HSV-2), showing more potent effects than some existing antiviral drugs (Gancedo et al., 2005).
- Antifungal and Broad-spectrum Antimicrobial Activity : Several newly synthesized compounds, including thiazolidin-4-ones and pyrimidine derivatives, displayed broad-spectrum antimicrobial activity, including against fungal strains, indicating their potential as antifungal agents (Desai et al., 2013).
Anticancer Potential
- Anti-Prostate Cancer Agents : Certain pyrazoloquinazolinones and pyrimidocarbazole derivatives have been evaluated as potential anti-prostate cancer agents. They have also been tested as inhibitors of Pim-1 kinase, a protein involved in cancer progression (Mohareb et al., 2017).
Cardiovascular Effects
- α1-Adrenoceptor Antagonistic Activity : Some pyrimidines, including compounds structurally related to the query compound, have shown α1-adrenoreceptor antagonistic activity, suggesting potential applications in treating conditions like hypertension (Chhabria et al., 2002).
Chemical Synthesis and Environmental Impact
- Microwave-Assisted Synthesis : The use of microwave-assisted synthesis for producing spiro derivatives of pyrido[4,3-d]pyrimidine showed improved yields, reduced reaction times, and less environmental impact, indicating an efficient method for synthesizing such compounds (Faty et al., 2015).
Wirkmechanismus
- Antioomycete Activity : The compound exhibits potent antioomycete activity against the phytopathogen Pythium recalcitrans. In vitro studies revealed an EC{50}~ value of 14 μM, surpassing that of the commercial fungicide hymexazol (37.7 μM) .
- Mode of Action : The disruption of biological membrane systems in P. recalcitrans is suggested as the mode of action. This conclusion is based on physiological, biochemical, ultrastructural, and lipidomics analyses .
Eigenschaften
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-4-8-16-13-24-21-19(22(29)26(3)23(30)25(21)2)20(16)31-14-18(28)27-12-7-10-15-9-5-6-11-17(15)27/h5-6,9,11,13H,4,7-8,10,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLXMMPNLIJRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

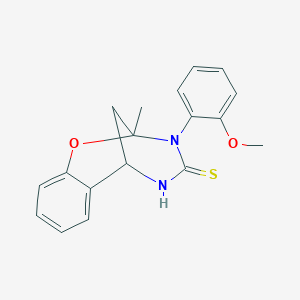

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)
![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)
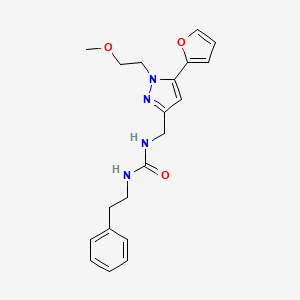


![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)
![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)
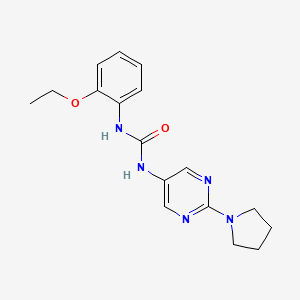
![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)
![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)
